3-tert-butyl-1,1-dioxo-1,2-benzothiazole-7-carboxylic acid
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Overview
Description
3-tert-butyl-1,1-dioxo-1,2-benzothiazole-7-carboxylic acid is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a tert-butyl group, a dioxo group, and a carboxylic acid group attached to the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1,1-dioxo-1,2-benzothiazole-7-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions, including temperature, solvent, and reaction time, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1,1-dioxo-1,2-benzothiazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alcohols, amines, and acyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, esters, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-tert-butyl-1,1-dioxo-1,2-benzothiazole-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1,1-dioxo-1,2-benzothiazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler compound with similar structural features but lacking the tert-butyl and carboxylic acid groups.
2-Aminobenzenesulfonic acid: A precursor in the synthesis of 3-tert-butyl-1,1
Properties
Molecular Formula |
C12H13NO4S |
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Molecular Weight |
267.30 g/mol |
IUPAC Name |
3-tert-butyl-1,1-dioxo-1,2-benzothiazole-7-carboxylic acid |
InChI |
InChI=1S/C12H13NO4S/c1-12(2,3)10-7-5-4-6-8(11(14)15)9(7)18(16,17)13-10/h4-6H,1-3H3,(H,14,15) |
InChI Key |
ZJSGAGIWKCKYAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NS(=O)(=O)C2=C1C=CC=C2C(=O)O |
Origin of Product |
United States |
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